1H and 13C NMR chemical shifts for Benzyl 6-aminohexanoate 4-methylbenzenesulfonate
1H and 13C NMR chemical shifts for Benzyl 6-aminohexanoate 4-methylbenzenesulfonate
An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts for Benzyl 6-aminohexanoate 4-methylbenzenesulfonate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of Benzyl 6-aminohexanoate 4-methylbenzenesulfonate. As a salt, this compound's structure combines a benzyl ester of 6-aminohexanoic acid with a tosylate counter-ion. Understanding its spectral characteristics is crucial for researchers, scientists, and drug development professionals for structure verification, purity assessment, and quality control. This document details the expected chemical shifts and coupling patterns, presents the data in structured tables, outlines a general experimental protocol for data acquisition, and provides visual aids to understand the molecular structure and its NMR correlations. The predictions are grounded in established NMR principles and data from analogous structures.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For a molecule such as Benzyl 6-aminohexanoate 4-methylbenzenesulfonate, which possesses distinct structural motifs—a benzyl ester, a linear aliphatic chain, a primary ammonium group, and a tosylate counter-ion—NMR serves as a definitive tool for characterization.
The compound is formed by the esterification of the carboxylic acid of 6-aminohexanoic acid with benzyl alcohol, followed by salt formation with 4-methylbenzenesulfonic acid (p-toluenesulfonic acid). This salt formation protonates the primary amine, rendering it an ammonium group, which significantly influences the chemical shifts of adjacent protons and carbons. This guide will deconstruct the expected 1H and 13C NMR spectra of this compound, providing a detailed rationale for the predicted chemical shifts.
Molecular Structure and Atom Numbering
A clear and systematic numbering of the atoms is essential for unambiguous assignment of NMR signals. The structure and numbering scheme for Benzyl 6-aminohexanoate 4-methylbenzenesulfonate are presented below.
Caption: Molecular structure and numbering for NMR assignments.
Predicted 1H and 13C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for Benzyl 6-aminohexanoate 4-methylbenzenesulfonate. These predictions are based on typical values for similar functional groups and the expected electronic effects within the molecule. The spectra are assumed to be recorded in a common deuterated solvent such as DMSO-d6 or D2O, which can influence the exact chemical shifts, particularly for exchangeable protons (NH3+).
Predicted 1H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.65 | d | 2H | H-2', H-6' | Protons ortho to the electron-withdrawing sulfonate group on the tosylate ring are deshielded. |
| ~7.40 - 7.30 | m | 5H | H-8 to H-12 | Protons of the benzyl ester phenyl ring. |
| ~7.25 | d | 2H | H-3', H-5' | Protons meta to the sulfonate group on the tosylate ring. |
| ~5.10 | s | 2H | H-7 | Benzylic protons are deshielded by the adjacent oxygen and phenyl ring. |
| ~2.90 | t | 2H | H-6 | Protons alpha to the ammonium group are significantly deshielded. |
| ~2.35 | t | 2H | H-2 | Protons alpha to the carbonyl group of the ester. |
| ~2.30 | s | 3H | H-Me | Methyl protons of the tosylate group. |
| ~1.60 | m | 2H | H-5 | Aliphatic chain protons. |
| ~1.50 | m | 2H | H-3 | Aliphatic chain protons. |
| ~1.30 | m | 2H | H-4 | Aliphatic chain protons. |
Predicted 13C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~173.0 | C-1 | Carbonyl carbon of the ester. |
| ~145.0 | C-4' | Quaternary carbon of the tosylate ring attached to the methyl group. |
| ~138.0 | C-1' | Quaternary carbon of the tosylate ring attached to the sulfur atom. |
| ~136.0 | C-8 | Quaternary carbon of the benzyl ring attached to the benzylic carbon. |
| ~129.5 | C-3', C-5' | Aromatic carbons of the tosylate ring. |
| ~128.8 | C-9, C-11 | Aromatic carbons of the benzyl ring. |
| ~128.2 | C-10, C-12 | Aromatic carbons of the benzyl ring. |
| ~125.5 | C-2', C-6' | Aromatic carbons of the tosylate ring. |
| ~66.0 | C-7 | Benzylic carbon, shifted downfield by the adjacent oxygen. |
| ~39.0 | C-6 | Carbon alpha to the ammonium group. |
| ~33.5 | C-2 | Carbon alpha to the carbonyl group. |
| ~27.0 | C-5 | Aliphatic chain carbon. |
| ~25.5 | C-4 | Aliphatic chain carbon. |
| ~24.0 | C-3 | Aliphatic chain carbon. |
| ~20.8 | C-Me | Methyl carbon of the tosylate group. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality NMR spectra for structural elucidation, a standardized experimental procedure is recommended.[1]
Sample Preparation
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Weighing: Accurately weigh approximately 10-20 mg of Benzyl 6-aminohexanoate 4-methylbenzenesulfonate for 1H NMR and 50-100 mg for 13C NMR.[1]
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Solvent Selection: Choose a suitable deuterated solvent that provides good solubility. Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated water (D2O) are common choices for salts of amino acid derivatives.
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Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or sonication may be used to aid dissolution.
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Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
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Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) can be added.[2][3]
NMR Spectrometer Setup and Data Acquisition
Caption: A generalized workflow for acquiring and processing NMR spectra.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
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Locking and Shimming: Lock the spectrometer to the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
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1H NMR Acquisition:
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Use a standard pulse-acquire sequence.
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Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
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Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
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13C NMR Acquisition:
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Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
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Set a wider spectral width (e.g., 0-200 ppm).
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A larger number of scans and a longer relaxation delay will be necessary due to the lower natural abundance and longer relaxation times of 13C nuclei.
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Data Processing: Process the raw data (Free Induction Decay) using Fourier transformation, followed by phase and baseline correction.
Justification of Predicted Chemical Shifts
The predicted chemical shifts are derived from the additive effects of various functional groups on the magnetic environment of each nucleus.
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Aromatic Protons (Tosylate): The protons on the tosylate ring (H-2'/H-6' and H-3'/H-5') exhibit a characteristic AA'BB' system. The ortho protons (H-2'/H-6') are deshielded due to the strong electron-withdrawing effect of the sulfonate group, placing them downfield around 7.65 ppm. The meta protons (H-3'/H-5') are less affected and appear further upfield around 7.25 ppm. The methyl group at the para position is a weak electron-donating group.
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Aromatic Protons (Benzyl): The five protons of the benzyl ester's phenyl ring will typically appear as a multiplet in the range of 7.30-7.40 ppm.
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Benzylic and Methylene Protons: The benzylic protons (H-7) are adjacent to both an oxygen atom and a phenyl ring, leading to significant deshielding and a chemical shift around 5.10 ppm. The methylene protons of the hexanoate chain are influenced by their proximity to the ammonium and ester groups. The protons at C-6, being alpha to the electron-withdrawing ammonium group, are the most deshielded of the aliphatic chain protons (~2.90 ppm). The protons at C-2, alpha to the ester carbonyl, are also deshielded (~2.35 ppm). The remaining methylene groups (H-3, H-4, H-5) will appear as overlapping multiplets in the more shielded aliphatic region (1.30-1.60 ppm).
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Carbonyl and Aromatic Carbons: The ester carbonyl carbon (C-1) is expected in the typical range for such functionalities, around 173.0 ppm.[4] The aromatic carbons show predictable patterns based on substituent effects. In the tosylate ring, the carbons attached to the sulfonate group (C-1') and the methyl group (C-4') are quaternary and their shifts are influenced by these substituents.
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Aliphatic Carbons: The benzylic carbon (C-7) is significantly deshielded by the attached oxygen atom (~66.0 ppm). The aliphatic carbons of the hexanoate chain (C-2 to C-6) show a gradient of chemical shifts based on their distance from the electron-withdrawing ester and ammonium groups.
Conclusion
This technical guide provides a detailed prediction and interpretation of the 1H and 13C NMR spectra of Benzyl 6-aminohexanoate 4-methylbenzenesulfonate. By understanding the expected chemical shifts and coupling patterns for the distinct structural components of this molecule, researchers can confidently verify its identity and purity. The provided experimental protocol offers a standardized approach to acquiring high-quality NMR data for this and similar compounds. The synthesis of predicted data with foundational NMR principles makes this guide a valuable resource for professionals in chemical research and drug development.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 75(19), 6549–6564.
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
